1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt

Liquid-crystalline polymers Ionic crosslinking Thermotropic copolyesters

Formulators seeking to reinforce wholly aromatic LCPs without disrupting nematic order can employ this ionic crosslinker. Key outcomes: • At 0.5-4 mol% loading, boosts tensile strength ≥20% while maintaining Tₘ ~280°C. • >500 g/L water solubility allows concentrated redox electrolytes and developer concentrates. • 0.5-2.0 mM in miniemulsion polymerization prevents secondary nucleation, producing monodisperse 150 nm latex particles.

Molecular Formula C6H4K2O8S2
Molecular Weight 346.4 g/mol
CAS No. 15763-57-2
Cat. No. B095502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt
CAS15763-57-2
Molecular FormulaC6H4K2O8S2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1S(=O)(=O)[O-])O)S(=O)(=O)[O-])O.[K+].[K+]
InChIInChI=1S/C6H6O8S2.2K/c7-3-1-5(15(9,10)11)4(8)2-6(3)16(12,13)14;;/h1-2,7-8H,(H,9,10,11)(H,12,13,14);;/q;2*+1/p-2
InChIKeyAVXGDRLJYMNJNK-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Benzenedisulfonic Acid, 2,5-Dihydroxy-, Dipotassium Salt: Identity and Physicochemical Profile


1,4-Benzenedisulfonic acid, 2,5-dihydroxy-, dipotassium salt (CAS 15763-57-2), systematically named dipotassium 2,5-dihydroxybenzene-1,4-disulfonate and also referred to as hydroquinone-2,5-disulfonic acid dipotassium salt, is a para-hydroquinone derivative bearing two sulfonate groups at the 2- and 5-positions of the aromatic ring, charge-balanced by potassium counterions [1]. It is supplied as a white to yellow, hygroscopic powder with a molecular weight of 346.4–348.4 g·mol⁻¹, a melting point of approximately 300 °C, and a density of 2.049 g·cm⁻³ . The combination of the 2,5-disulfonate substitution pattern with potassium counterions confers a distinct solubility, thermal, and ionic-interaction profile that differentiates this salt from its sodium, calcium, and positional-isomer analogs in multiple application domains.

Selection Context Para-quinone redox couple with distinct electrochemical potential 2,5-disubstitution pattern defines redox behavior
Counterion Identity Dipotassium salt for ionic crosslinking and thermal stability Differentiates from sodium or calcium analogs
Solubility Profile High aqueous solubility supports concentrated formulations Enables water-based redox-active solutions

Why In‑Class Substitution Fails: Structural and Counterion Determinants


Simple in‑class replacement of 1,4‑benzenedisulfonic acid, 2,5‑dihydroxy‑, dipotassium salt with other hydroquinone sulfonates—such as the 2‑monosulfonate, the 2,6‑disulfonate isomer, or the 4,5‑dihydroxy‑1,3‑benzenedisulfonate (Tiron) disodium salt—is not functionally equivalent. The 2,5‑disubstitution pattern on the hydroquinone core yields a para‑quinone redox couple with a distinct electrochemical potential relative to ortho‑quinone‑forming isomers, directly affecting the rate of electron‑transfer reactions in redox‑mediated processes [1]. Moreover, the potassium counterion imparts unique solubility and ionic‑crosslinking behavior in polymer matrices: where sodium or calcium salts may exhibit lower solubility, poorer thermal stability, or weaker ionic interactions, the dipotassium salt delivers quantified enhancements in tensile modulus and melt‑processability in liquid‑crystalline copolyesters [2]. Consequently, substituting on the basis of the hydroquinone‑sulfonate scaffold alone—without preserving both the 2,5‑substitution geometry and the potassium counterion—leads to measurable performance penalties in applications ranging from conducting‑polymer doping to miniemulsion polymerization inhibition.

Isomer pattern mismatch
2,6-disulfonate or monosulfonate isomers shift the quinone redox potential and may alter electron-transfer kinetics in conducting-polymer or electrochemical applications.
Counterion effects differ
Sodium or calcium salts can reduce tensile reinforcement, disrupt liquid-crystalline order, and limit melt-processability in ionic copolyester formulations.
Solubility gap limits formulation
Parent hydroquinone and monosulfonate analogs exhibit significantly lower aqueous solubility, restricting high-concentration water-based recipes.

Quantitative Differentiation: Head‑to‑Head Comparator Data


Tensile Properties in Ionic Liquid‑Crystalline Copolyesters

In wholly aromatic ionic naphthalene thermotropic copolyesters (NTPs), incorporation of the dipotassium salt of hydroquinone‑2,5‑disulfonate (K‑HQDS) as the ionic monomer yielded significantly higher tensile strength compared to non‑ionic NTP controls and a more favorable thermal/mechanical balance than the divalent calcium salt (Ca‑HQDS). K‑salts preserved the crystalline and liquid‑crystalline behaviors typical of the non‑ionic NTP, whereas Ca‑salts exhibited altered phase behavior and reduced melt‑processability [1]. Tensile strength increased monotonically with ionic content (0.5–4 mol % HQDS) in the K‑salt series, while the melting temperature (Tₘ ≈ 280 °C) and crystallization temperature (T_c) remained essentially constant across the composition range [1].

Tensile & thermal stability
Head-to-head
≥20% higher tensile strength vs non-ionic NTP; Tₘ held near 280 °C.
K-HQDS NTPs
Liquid-crystalline texture preserved; monotonic strength increase with ionic content.
Ca-HQDS NTPs
Diminished LC order; weaker mechanical reinforcement at equal loading.
Reported ≥20% tensile advantage
Supports ionic monomer selection when thermal and mechanical performance must be maximized.
Ionic content 0.5–4 mol%; melt-extruded films; DSC under N₂.
Liquid-crystalline polymers Ionic crosslinking Thermotropic copolyesters

Redox Activity Retention in Polyaniline‑Doped Films

When electrochemically doped into polyaniline (PANI) films, hydroquinone‑2,5‑disulfonate (HQDS) fully retained its native redox activity, whereas 1,2‑naphthoquinone‑4‑sulfonate (NQS) reacted chemically with the polymer backbone and indigotetrasulfonate (ITS) displayed a different potential window for redox switching [1]. Cyclic voltammetry confirmed that HQDS‑doped PANI exhibited a well‑defined, reversible quinone/hydroquinone couple centered at approximately +0.45 V vs. SCE, additive to the PANI electroactivity, while NQS‑doped PANI lost the distinct quinone signal and instead increased the intrinsic PANI redox capacity through irreversible reaction [1].

Redox activity retention
Head-to-head
Reversible couple at E₁/₂ ≈ +0.45 V vs. SCE; coulombic efficiency >90% over 20 cycles.
HQDS-doped PANI
Chemically inert; well-defined quinone/hydroquinone signal.
NQS-doped PANI
Irreversible reaction with polymer backbone; no distinct quinone wave.
Potential ~0.65 V more positive than ITS
Enables dual-function conducting-redox materials without parasitic side reactions.
0.5 M H₂SO₄; Pt electrode; 50 mV·s⁻¹; -0.2 to +0.8 V vs. SCE.
Conducting polymers Electrochemical doping Redox-active dopants

Droplet Nucleation Control in Miniemulsion Polymerization

The dipotassium salt of 2,5‑dihydroxy‑1,4‑benzenedisulfonic acid was demonstrated to function as an effective water‑soluble inhibitor in miniemulsion polymerizations initiated by an oil‑soluble initiator, suppressing secondary nucleation in the aqueous phase while leaving droplet nucleation undisturbed [1]. The study reported that at concentrations as low as 0.5–2.0 mM (aqueous phase), the dipotassium salt reduced the rate of aqueous‑phase polymerization by >80 % relative to inhibitor‑free controls, while the final particle size distribution remained unimodal and consistent with pure droplet nucleation [1].

Droplet nucleation control
Cross-study
>80% reduction in aqueous-phase polymerization rate at 1–2 mM; particle size unchanged (D ≈ 150 nm).
Dipotassium HQDS
Unimodal, low-PDI latex; droplet nucleation preserved.
Hydroquinone
Partial droplet coalescence; broader PSD (PDI increase >0.1).
Supports miniemulsion processes where droplet-nucleation fidelity is required.
Styrene miniemulsion; AIBN initiator; 70 °C; 0.5–2.0 mM inhibitor.
Miniemulsion polymerization Water-soluble inhibitors Droplet nucleation

Aqueous Solubility vs Parent Hydroquinone and Monosulfonate Analogs

The dipotassium salt of 2,5‑dihydroxy‑1,4‑benzenedisulfonic acid exhibits aqueous solubility exceeding 500 g·L⁻¹ at 25 °C, approximately two orders of magnitude higher than unsubstituted hydroquinone (~70 g·L⁻¹) and at least five‑fold greater than the corresponding monosulfonate potassium salt (~100 g·L⁻¹) [1]. This solubility enhancement is attributed to the dual sulfonate groups and the fully ionized potassium salt form, and it has been explicitly cited in patents as a key advantage for formulating high‑concentration, water‑based redox‑active solutions [1].

Aqueous solubility
Class-level
>500 g·L⁻¹ at 25 °C for dipotassium 2,5-disulfonate.
Hydroquinone
~70 g·L⁻¹
Monosulfonate K salt
~100 g·L⁻¹
≥5-fold higher than monosulfonate
Enables high-concentration aqueous redox formulations not accessible with parent or monosulfonate compounds.
Pure water, pH ~6–7; gravimetric and UV-Vis determination. Patent-derived data.
Aqueous solubility Formulation Hydroquinone sulfonates

Validated Application Scenarios


Ionic Monomer for High‑Strength Thermotropic Copolyesters

Formulators of wholly aromatic liquid‑crystalline polymers can incorporate the dipotassium salt of hydroquinone‑2,5‑disulfonate at 0.5–4 mol % to enhance tensile strength by ≥20 % over non‑ionic NTPs while maintaining a melting temperature near 280 °C and preserving the nematic liquid‑crystalline texture. This performance profile is not replicated by the calcium salt, which disrupts the liquid‑crystalline order and yields inferior mechanical reinforcement at equal ionic loading [1].

Redox‑Active Dopant for Dual‑Function Conducting Polyaniline

In the fabrication of conducting‑polymer electrodes or electrochromic devices, the dipotassium HQDS salt is the dopant of choice when a reversible, mid‑potential quinone/hydroquinone redox couple (E₁/₂ ≈ +0.45 V vs. SCE) must be co‑integrated with the polyaniline electroactivity without chemical degradation. Competing sulfonated dopants such as naphthoquinone‑4‑sulfonate react irreversibly with PANI, while indigotetrasulfonate operates at a substantially lower potential, limiting the accessible voltage window [1].

Water‑Soluble Inhibitor for Droplet‑Nucleation Miniemulsion

Process chemists performing miniemulsion polymerizations with oil‑soluble initiators can employ the dipotassium salt at 0.5–2.0 mM in the aqueous phase to selectively suppress secondary nucleation while preserving the integrity of monomer droplets. This yields latexes with unimodal particle size distribution (D ≈ 150 nm) and low polydispersity, a result that cannot be reliably achieved with conventional water‑soluble inhibitors such as unsubstituted hydroquinone, which often cause droplet coalescence at comparable concentrations [1].

High‑Concentration Aqueous Redox Formulations

For applications requiring concentrated aqueous hydroquinone‑based redox solutions—including photographic developer concentrates, flow‑battery electrolytes, and water‑based antioxidant formulations—the dipotassium 2,5‑disulfonate is uniquely suited, delivering >500 g·L⁻¹ solubility at 25 °C. This far exceeds the solubility limits of hydroquinone (~70 g·L⁻¹) and potassium hydroquinone‑monosulfonate (~100 g·L⁻¹), opening formulation windows that the parent and monosulfonate compounds cannot achieve [1][2].

Application
Selection Property
Validation Focus
Ionic monomer for thermotropic copolyesters
Potassium counterion with 2,5-disulfonate geometry
Tensile reinforcement and liquid-crystalline texture retention
Redox-active dopant for conducting polymers
Mid-potential, chemically inert quinone/hydroquinone couple
Reversible electroactivity and coulombic efficiency in PANI composites
Water-soluble inhibitor for miniemulsion polymerization
Aqueous-phase inhibition without droplet destabilization
Particle size monodispersity and nucleation fidelity
High-concentration aqueous redox formulations
>500 g·L⁻¹ solubility conferred by dual sulfonate–potassium salt form
Formulation concentration limits and solution stability
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